4-[(2-methoxy-4-nitrophenyl)amino]-4-oxo-2-butenoic acid
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Description
The compound “4-[(2-methoxy-4-nitrophenyl)amino]-4-oxo-2-butenoic acid” is a complex organic molecule. It has been studied for its physicochemical characteristics, DNA binding, and in silico studies . The ligand and its triorganotin complexes have been characterized using various techniques . The spectroscopic data revealed the presence of the OH in the FTIR and NMR spectra of the compound .
Synthesis Analysis
The compound has been synthesized in a series of steps involving various reactions . The key intermediate was prepared by Hansch pyridine synthesis by treating 2-nitrobenzaldehyde with methyl acetoacetate in the presence of ammonium hydroxide . Further treatment of the intermediate with amino acids in the presence of K2CO3 in methanol followed by reflux yielded the title compounds .Molecular Structure Analysis
The molecular structure of the compound has been analyzed using single-crystal X-ray diffraction . The geometry was found to be a 5-coordinated distorted trigonal bipyramidal comprising of the O1 of the carboxylate moiety, O3 of the amide moiety occupying the axial position while the three equatorial positions were occupied by the carbon atoms of the three butyl groups .Future Directions
Properties
IUPAC Name |
(Z)-4-(2-methoxy-4-nitroanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O6/c1-19-9-6-7(13(17)18)2-3-8(9)12-10(14)4-5-11(15)16/h2-6H,1H3,(H,12,14)(H,15,16)/b5-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNCTMJKDGTIJZ-PLNGDYQASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C\C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24788211 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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